molecular formula C18H19F2NO B12534858 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one CAS No. 861709-19-5

3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one

Cat. No.: B12534858
CAS No.: 861709-19-5
M. Wt: 303.3 g/mol
InChI Key: LLZYIGBRGSKKIH-UHFFFAOYSA-N
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Description

3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one is a chemical compound known for its unique structure and properties. It contains a benzyl group, an ethylamino group, and a difluorophenyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-difluorobenzaldehyde with benzylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The benzyl and ethylamino groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The benzyl and ethylamino groups can interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Benzyl(methyl)amino]-1-(2,4-difluorophenyl)propan-1-one
  • 3-[Benzyl(propyl)amino]-1-(2,4-difluorophenyl)propan-1-one
  • 3-[Benzyl(ethyl)amino]-1-(2,4-dichlorophenyl)propan-1-one

Uniqueness

3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one is unique due to the presence of both benzyl and ethylamino groups, which provide a balance of hydrophobic and hydrophilic properties. The difluorophenyl group further enhances its chemical stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

861709-19-5

Molecular Formula

C18H19F2NO

Molecular Weight

303.3 g/mol

IUPAC Name

3-[benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one

InChI

InChI=1S/C18H19F2NO/c1-2-21(13-14-6-4-3-5-7-14)11-10-18(22)16-9-8-15(19)12-17(16)20/h3-9,12H,2,10-11,13H2,1H3

InChI Key

LLZYIGBRGSKKIH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)C1=C(C=C(C=C1)F)F)CC2=CC=CC=C2

Origin of Product

United States

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